Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
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Overview
Description
Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a synthetic compound with a unique structure that includes a cyclopropyl group, a pyrazolyl group, and a piperidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidinone core, introduction of the cyclopropyl group, and the addition of the pyrazolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Rac-(5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one: This compound shares a similar core structure but differs in the substitution pattern.
Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one: Another similar compound with a different position of the pyrazolyl group.
Uniqueness
Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is unique due to its specific substitution pattern and the presence of both cyclopropyl and pyrazolyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18N4O |
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Molecular Weight |
234.30 g/mol |
IUPAC Name |
(5R,6R)-5-amino-1-cyclopropyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |
InChI |
InChI=1S/C12H18N4O/c1-15-10(6-7-14-15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3/t9-,12-/m1/s1 |
InChI Key |
XZNZJLISMARZCN-BXKDBHETSA-N |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCC(=O)N2C3CC3)N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)N |
Origin of Product |
United States |
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